molecular formula C13H18N4O2S B2916668 8-(ethylthio)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 374095-31-5

8-(ethylthio)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2916668
CAS No.: 374095-31-5
M. Wt: 294.37
InChI Key: QFMFYGMLLXNIJL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparing 8-(ethylthio)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves a multi-step organic synthesis process. Each step requires precise conditions to ensure the formation of the desired product:

  • Alkylation Reaction: Starting with 1,3-dimethylxanthine, an alkylation reaction is initiated using ethylthiol under basic conditions.

  • Allylation: The compound undergoes allylation, introducing the 2-methylallyl group. This step requires controlled heating and the use of catalysts such as palladium.

  • Purification: Each intermediate is purified using techniques like recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

On an industrial scale, the synthesis might utilize continuous flow chemistry to enhance reaction rates and yields. This method offers improved safety, cost-efficiency, and scalability compared to traditional batch processing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The sulfur atom in the ethylthio group can be oxidized to sulfoxides or sulfones under controlled oxidative conditions.

  • Reduction: Reduction can modify various functional groups, such as reducing ketones to secondary alcohols using reducing agents like sodium borohydride.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the purine ring.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium on carbon, nickel catalysts.

Major Products

  • Sulfoxides/Sulfones: From oxidation reactions.

  • Alcohols: From reduction reactions.

  • Substituted Purines: Through nucleophilic substitution.

Scientific Research Applications

8-(ethylthio)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has diverse research applications across several domains:

  • Chemistry: Utilized as a building block for synthesizing other complex molecules and studying reaction mechanisms.

  • Biology: Studied for its potential as an inhibitor of specific enzymes involved in purine metabolism.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Used in the development of specialty chemicals and as an intermediate in the synthesis of more complex pharmaceuticals.

Mechanism of Action

This compound exerts its effects through various mechanisms depending on the context:

  • Molecular Targets: Enzymes involved in purine metabolism, potentially inhibiting their activity and affecting cellular processes.

  • Pathways Involved: Interference with DNA/RNA synthesis, modulation of enzymatic activity, and possible induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Caffeine (1,3,7-trimethylxanthine): Shares the xanthine core but lacks the ethylthio and 2-methylallyl groups.

  • Theobromine (3,7-dimethylxanthine): Lacks the 1-methyl, ethylthio, and 2-methylallyl groups.

Uniqueness

  • Structural Features: The presence of the ethylthio and 2-methylallyl groups distinguishes it from other xanthine derivatives.

  • Functional Properties: These unique structural elements confer specific reactivity and biological activity, making it a valuable compound for specialized applications.

So, there you have it—a detailed dive into 8-(ethylthio)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione. How does that sit with you?

Properties

IUPAC Name

8-ethylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-6-20-12-14-10-9(17(12)7-8(2)3)11(18)16(5)13(19)15(10)4/h2,6-7H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMFYGMLLXNIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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